molecular formula C16H23NO5S B3117708 tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate CAS No. 226401-76-9

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B3117708
CAS No.: 226401-76-9
M. Wt: 341.4 g/mol
InChI Key: HCKFPQXJBFXBNH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-hydroxyphenylsulfonyl moiety at the 4-position.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenyl)sulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-8-14(9-11-17)23(20,21)13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFPQXJBFXBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-hydroxybenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The compound serves as a semi-flexible linker , which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing its drug-like properties. The incorporation of this compound into PROTACs can significantly influence ternary complex formation, thereby improving the efficacy of targeted protein degradation strategies .

Medicinal Chemistry

In medicinal chemistry, this compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential use as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . The ability to modify this compound through various chemical reactions makes it a valuable scaffold for drug discovery.

Case Study 1: PROTAC Development

A recent study demonstrated the use of this compound in creating novel PROTACs targeting specific oncogenic proteins. The research highlighted how altering the linker length and rigidity affected the degradation efficiency and selectivity of the target proteins. The findings suggested that fine-tuning the linker properties could lead to improved therapeutic outcomes in cancer treatment .

Case Study 2: Antibiotic Resistance

Another significant study focused on synthesizing β-lactamase inhibitors derived from this compound. The research involved evaluating the inhibitory activity against various strains of bacteria known for their resistance to β-lactam antibiotics. Results indicated that certain derivatives exhibited potent inhibitory effects, offering promising avenues for overcoming antibiotic resistance .

Data Tables

Application AreaSpecific Use CaseKey Findings
Targeted Protein DegradationPROTAC DevelopmentEnhanced degradation efficiency with optimized linkers
Medicinal ChemistrySynthesis of β-lactamase inhibitorsPotent activity against resistant bacterial strains

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Solubility

  • Sulfonyl vs. Thioether/Sulfonamido: Sulfonyl groups (SO₂) are strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing solubility in polar solvents. Thioethers (S–C), as in , are less polar and more prone to oxidation .
  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding sites, while alkyl chains (e.g., 4-methylpentyl in ) prioritize lipophilicity, influencing membrane permeability in drug design .

Biological Activity

tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is an organic compound featuring a piperidine ring that is substituted with a tert-butyl ester and a sulfonyl group attached to a hydroxyphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO5SC_{16}H_{23}NO_5S, with a molecular weight of approximately 341.43 g/mol. The compound's structure includes:

  • A piperidine ring which contributes to its basic properties.
  • A tert-butyl ester group that enhances lipophilicity.
  • A sulfonyl group that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydroxyphenyl moiety can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Exhibits potential as an enzyme inhibitor, particularly in studies related to cholinesterase enzymes.
Antioxidant Activity May demonstrate antioxidant properties, contributing to cellular protection against oxidative stress.
Antimicrobial Activity Preliminary studies suggest potential antimicrobial effects against various pathogens.

Case Studies

  • Cholinesterase Inhibition :
    • A study investigated the inhibitory effects of similar piperidine derivatives on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Compounds with structural similarities showed promising inhibition rates, suggesting that this compound may also exhibit similar activities .
  • Antioxidant Studies :
    • Research on related compounds demonstrated significant antioxidant activity through various assays, including DPPH and ABTS methods. These findings indicate that the hydroxyphenyl group may enhance the antioxidant capacity of the compound .
  • Antimicrobial Potential :
    • Some derivatives of piperidine compounds have shown activity against bacterial strains, hinting at the potential for this compound to act as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound Name Biological Activity Reference
Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylateModerate AChE inhibitionPubChem
Tert-butyl 3-(4-hydroxyphenyl)-2-pyridoneAntioxidant and antimicrobial activityMDPI
Tert-butyl 4-(chlorosulfonyl)piperidineStrong enzyme inhibition potentialPubChem

Q & A

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model reaction pathways (e.g., sulfonylation) using Gaussian or ORCA software to identify transition states.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-((4-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate

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